

An In-depth Technical Guide to 4,5-Dichloropyridin-2-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4,5-Dichloropyridin-2-amine**

Cat. No.: **B112184**

[Get Quote](#)

This technical guide provides a comprehensive overview of the molecular structure, weight, and physicochemical properties of **4,5-Dichloropyridin-2-amine**, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document summarizes key quantitative data and outlines a plausible experimental approach for its synthesis, in the absence of a publicly available detailed protocol.

Core Molecular and Physical Properties

4,5-Dichloropyridin-2-amine is a dichlorinated aminopyridine with the molecular formula $C_5H_4Cl_2N_2$. Its structure consists of a pyridine ring substituted with two chlorine atoms at the 4 and 5 positions and an amine group at the 2 position. The molecular weight and other key computed properties are summarized in the table below.

Property	Value
Molecular Formula	C ₅ H ₄ Cl ₂ N ₂
Molecular Weight	163.00 g/mol
IUPAC Name	4,5-dichloropyridin-2-amine
CAS Number	188577-68-6
Predicted Boiling Point	269.8 ± 35.0 °C
Predicted Density	1.497 ± 0.06 g/cm ³
Predicted pKa	3.63 ± 0.24

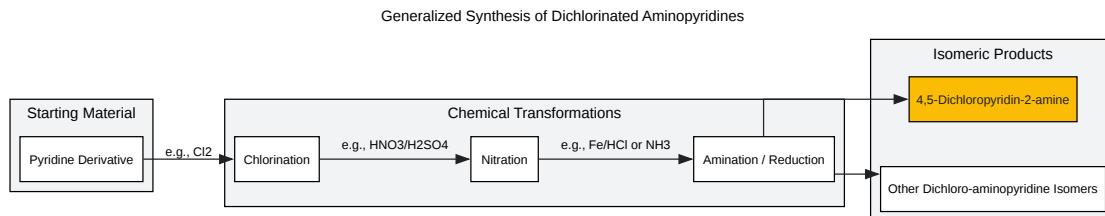
Synthesis Methodology

While a specific, detailed experimental protocol for the synthesis of **4,5-Dichloropyridin-2-amine** is not readily available in the public domain, a plausible synthetic route can be inferred from general principles of pyridine chemistry. One common method for the synthesis of aminopyridines is through the nucleophilic aromatic substitution of a corresponding polychlorinated pyridine with ammonia or an amine.

General Experimental Protocol: Amination of Trichloropyridine

A likely precursor for the synthesis of **4,5-Dichloropyridin-2-amine** is 2,4,5-trichloropyridine. The synthesis would involve the selective amination at the 2-position of the pyridine ring.

Materials:


- 2,4,5-trichloropyridine
- Ammonia (aqueous or in a suitable organic solvent)
- A polar, aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
- Reaction vessel suitable for elevated temperatures and pressures

Procedure:

- In a sealed reaction vessel, dissolve 2,4,5-trichloropyridine in a suitable solvent such as DMF.
- Add a molar excess of ammonia to the solution.
- Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) for several hours. The reaction progress should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion of the reaction, cool the mixture to room temperature.
- The solvent is then removed under reduced pressure.
- The crude product is purified using column chromatography on silica gel with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired **4,5-Dichloropyridin-2-amine**.
- The structure and purity of the final product should be confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Logical Workflow: Synthesis of Dichlorinated Aminopyridines

Dichlorinated aminopyridines are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The synthesis of these compounds often starts from a readily available pyridine derivative, which is then subjected to a series of reactions such as chlorination, nitration, and amination to introduce the desired functional groups at specific positions on the pyridine ring. The following diagram illustrates a generalized synthetic workflow for producing dichlorinated aminopyridine isomers.

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for dichlorinated aminopyridines.

This guide provides foundational knowledge on **4,5-Dichloropyridin-2-amine** for professionals engaged in chemical research and development. The provided data and conceptual synthetic pathway serve as a starting point for further investigation and application of this compound.

- To cite this document: BenchChem. [An In-depth Technical Guide to 4,5-Dichloropyridin-2-amine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b112184#4-5-dichloropyridin-2-amine-molecular-structure-and-weight\]](https://www.benchchem.com/product/b112184#4-5-dichloropyridin-2-amine-molecular-structure-and-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com